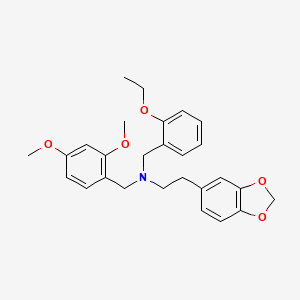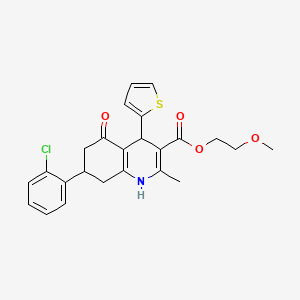
(5Z)-5-benzylidene-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-benzylidene-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
合成路线和反应条件
(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮的合成通常涉及噻唑衍生物与苄叉化合物之间的缩合反应。反应通常在碱性条件下进行,例如氢氧化钠或碳酸钾,并在回流条件下进行。然后,使用重结晶或柱色谱等技术对反应混合物进行纯化。
工业生产方法
该化合物的工业生产可能涉及使用与实验室中类似的反应条件的大规模合成。该过程将针对产量和纯度进行优化,并考虑成本效益和环境影响。可以采用连续流反应器和自动化合成系统来提高效率。
化学反应分析
反应类型
(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将化合物转化为相应的噻唑烷衍生物。
取代: 苄叉基可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以使用卤素 (例如,溴、氯) 或亲核试剂 (例如,胺、硫醇) 等试剂。
主要产物
氧化: 亚砜或砜。
还原: 噻唑烷衍生物。
取代: 各种取代的噻唑衍生物。
科学研究应用
化学
在化学领域,(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮用作合成更复杂分子的构建模块。其独特的结构允许探索新的化学反应和开发新的化合物。
生物学
在生物学研究中,该化合物可能因其潜在的生物活性而被研究,例如抗菌、抗真菌或抗癌特性。研究人员调查其与生物靶标的相互作用,以了解其作用机制和治疗潜力。
医学
在药物化学中,(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮被探索为药物开发的先导化合物。可以对其结构进行修饰以增强其药理特性并减少潜在的副作用。
工业
在工业领域,由于该化合物的化学稳定性和反应性,它可能被用于开发新的材料,例如聚合物或涂层。
作用机制
(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。所涉及的确切途径将取决于具体应用和所研究的生物系统。
相似化合物的比较
类似化合物
- (5Z)-5-苄叉基-2-(4-甲基哌嗪-1-基)-1,3-噻唑-4(5H)-酮
- (5Z)-5-苄叉基-2-(4-苯基哌嗪-1-基)-1,3-噻唑-4(5H)-酮
- (5Z)-5-苄叉基-2-(4-异丙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮
独特性
(5Z)-5-苄叉基-2-(4-乙基哌嗪-1-基)-1,3-噻唑-4(5H)-酮因其在哌嗪环上的特定取代模式而脱颖而出。这种独特的结构可能赋予其与类似物相比不同的生物活性和化学反应性。研究人员经常比较这些化合物以确定结构-活性关系并优化其特性以用于特定应用。
属性
分子式 |
C16H19N3OS |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H19N3OS/c1-2-18-8-10-19(11-9-18)16-17-15(20)14(21-16)12-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3/b14-12- |
InChI 键 |
BQHKIMCTDZTGPR-OWBHPGMISA-N |
手性 SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
规范 SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11604297.png)
![methyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11604299.png)
![4-{[(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11604302.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide](/img/structure/B11604312.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604320.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![(2Z)-6-benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604359.png)

![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
